
3,3'-sulfonylbis(N-cyclohexylbenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-3-[3-(CYCLOHEXYLSULFAMOYL)BENZENESULFONYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes multiple sulfonamide groups and cyclohexyl rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-3-[3-(CYCLOHEXYLSULFAMOYL)BENZENESULFONYL]BENZENE-1-SULFONAMIDE typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of benzenesulfonyl chloride with cyclohexylamine in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-3-[3-(CYCLOHEXYLSULFAMOYL)BENZENESULFONYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-CYCLOHEXYL-3-[3-(CYCLOHEXYLSULFAMOYL)BENZENESULFONYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Sulfonamides are often explored for their potential therapeutic applications, including as diuretics and antidiabetic agents.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-3-[3-(CYCLOHEXYLSULFAMOYL)BENZENESULFONYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. For instance, they can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, thereby exerting antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a single sulfonamide group attached to an aniline ring.
Sulfamethoxazole: A widely used antibiotic with a sulfonamide group attached to a heterocyclic ring.
Hydrochlorothiazide: A diuretic that contains both acyclic and cyclic sulfonamide groups.
Uniqueness
Its complex structure allows for diverse reactivity and functionality compared to simpler sulfonamides .
Properties
Molecular Formula |
C24H32N2O6S3 |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
N-cyclohexyl-3-[3-(cyclohexylsulfamoyl)phenyl]sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C24H32N2O6S3/c27-33(28,21-13-7-15-23(17-21)34(29,30)25-19-9-3-1-4-10-19)22-14-8-16-24(18-22)35(31,32)26-20-11-5-2-6-12-20/h7-8,13-20,25-26H,1-6,9-12H2 |
InChI Key |
DTMNIAWBPMUJRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=CC=C3)S(=O)(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(2-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11213949.png)
![3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one](/img/structure/B11213950.png)
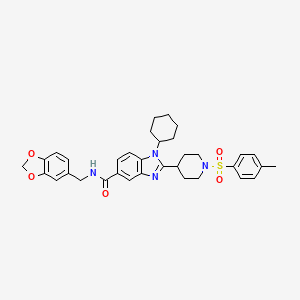
![6-[4-(Methylsulfanyl)phenyl]-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11213968.png)
![6-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11213971.png)
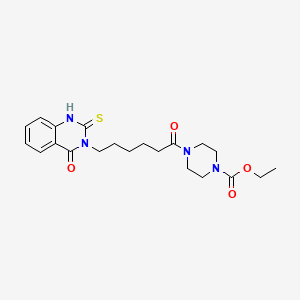
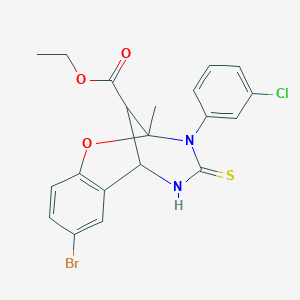

![7-(6-(4-(2,3-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11213996.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B11213999.png)
![4-(tert-butyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11214018.png)
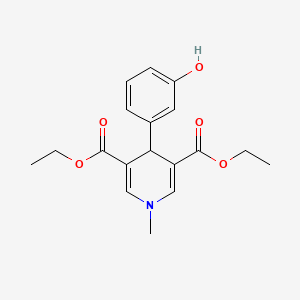
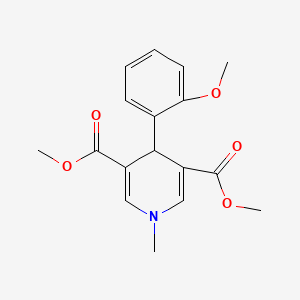
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B11214037.png)
